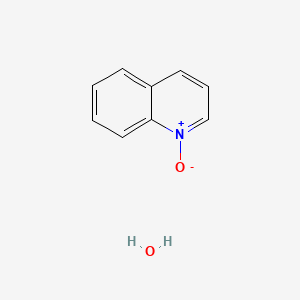

Quinoline N-oxide hydrate

Übersicht

Beschreibung

Quinoline N-oxide hydrate is a heterocyclic compound . It has an empirical formula of C9H7NO · xH2O and a molecular weight of 145.16 (anhydrous basis) . It is used in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .

Synthesis Analysis

The direct C–H alkenylation of quinoline N-oxides is a suitable strategy for the synthesis of promising antiparasitic drugs . Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [H]O [H]. [O-] [n+]1cccc2ccccc12 . The InChI key is CUSWDTBBCIXCRB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound appears as cream to pale brown crystals or powder . It has a melting point of 45.0-55.0°C and a boiling point of 173°C/4 mmHg . It is hygroscopic and soluble in methanol .Wissenschaftliche Forschungsanwendungen

Oxidative Denitrogenation in Fuel Oils

Quinoline N-oxide hydrate plays a role in the oxidative denitrogenation of fuel oils. A study by Ogunlaja et al. (2017) describes how vanadium oxide-catalyzed oxidation of quinoline and subsequent adsorptive removal of quinoline-N-oxide using nanofibers can remove nitrogen compounds from fuels. This process can be an essential aspect of producing cleaner fuel through sustainable green chemistry.

Catalytic Reactions

Quinoline N-oxides are used in various catalytic reactions. For instance, Sharma et al. (2014) demonstrated that quinoline N-oxides undergo coupling reactions catalyzed by Rh(III), leading to the formation of 8-functionalized quinolines. Similarly, Jeong et al. (2014) showed the catalytic activity of Rh(III) in the direct alkylation and alkynylation of quinoline N-oxides. These processes are valuable for synthesizing various organic compounds.

Environmental Remediation

This compound has applications in environmental remediation. Research by Valentine and Wang (1998) explored the surface-catalyzed loss of quinoline, a model pollutant, in the presence of iron oxides. This study suggests potential uses in subsurface environmental treatment systems, particularly when using hydrogen peroxide as an oxidant.

Synthesis of Antiparasitic Drugs

Quinoline N-oxides serve as starting materials in the synthesis of antiparasitic drugs. Kouznetsov et al. (2020) discussed the direct alkenylation of quinoline N-oxides for synthesizing promising antiparasitic drugs, highlighting the importance of quinoline derivatives in pharmacology.

Pharmaceutical and Industrial Applications

The transformation and reactivity of quinoline N-oxides have implications in pharmaceutical and industrial chemistry. For example, Zhang and Huang (2005) investigated the transformation of antibacterial N-oxides, including quinoline N-oxide, in the presence of manganese oxide. This research is critical for understanding the environmental fate of these compounds.

Spectral and Thermochemical Properties

The spectral and thermochemical properties of quinoline N-oxide hydrates are studied for their physicochemical aspects. Gubarev et al. (2009) conducted a thorough investigation of these properties, providing insights into the dehydration processes and chemical reactions of quinoline N-oxide.

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Quinoline N-oxide hydrate is known to undergo various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, and aminations . It can also form complexes with lanthanide chloride .

Biochemical Pathways

It’s known that the compound can be used in the direct alkenylation of quinoline n-oxides via the c (sp 2)–h bond activation process . This suggests that it may influence pathways involving the formation of new C–C bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound is sensitive to exposure to moist air or water .

Eigenschaften

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)

![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)